

Toxicological profile of etofenprox in mammals and non-target organisms

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Toxicological Profile of Etofenprox

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etofenprox is a broad-spectrum insecticide characterized by a unique ether linkage, distinguishing it from the ester-based pyrethroid insecticides.[1] While its mode of action is similar to pyrethroids, targeting the insect nervous system, its structural differences confer a distinct toxicological profile, particularly its notably low acute toxicity to mammals.[1][2] It is utilized globally in agriculture, public health for vector control, and veterinary medicine.[3] This technical guide provides an in-depth summary of the toxicological profile of **etofenprox** in both mammalian and non-target species, details key experimental methodologies, and visualizes critical biological and experimental pathways.

Toxicological Profile in Mammals

Etofenprox generally exhibits low acute toxicity in mammals. The primary target organs upon repeated exposure are the liver, thyroid, and kidneys.[2]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

In rats, oral absorption of **etofenprox** is rapid but incomplete. The compound is distributed throughout the body, with the highest concentrations typically found in fat, adrenal glands, liver, and ovaries. Metabolism is extensive, primarily involving hydroxylation and cleavage of the ether linkage. Excretion is rapid and occurs mainly via the feces, which contains unabsorbed parent compound and metabolites.

Acute Toxicity

Etofenprox demonstrates very low acute toxicity via oral, dermal, and inhalation routes. It is not considered a skin or eye irritant and does not act as a skin sensitizer.

Table 1: Acute Toxicity of Etofenprox in Mammals			
Study Type	Species	Endpoint	Result
Acute Oral	Rat	LD50	>2000 mg/kg bw
Acute Dermal	Rat	LD50	>2000 mg/kg bw
Acute Dermal	Dog	LD50	>5000 mg/kg bw
Acute Inhalation (4-hr)	Rat	LC50	>5.88 mg/L
Skin Irritation	Rabbit	-	Non-irritant
Eye Irritation	Rabbit	-	Non-irritant
Skin Sensitization	Guinea Pig	-	Not a sensitizer

Sub-chronic and Chronic Toxicity

Long-term exposure studies in multiple species have identified the liver, kidneys, and thyroid as the primary target organs. Observed effects include increased organ weights, histopathological changes (such as hepatocyte enlargement), and alterations in clinical chemistry.

Table 2: Key No-Observed- Adverse-Effect Levels (NOAELs) from Repeated Dose Studies				
Study Duration	Species	Route	NOAEL	Key Effects at LOAEL
13-Week	Rat	Dietary	20 mg/kg bw/day	Liver effects, reduced body weight
1-Year	Dog	Dietary	32.2 mg/kg bw/day	Hepatotoxicity (increased liver weight, histopathology)
2-Year	Mouse	Dietary	3.1 mg/kg bw/day	Renal toxicity (dilated/basophili c cortical tubules)
2-Year	Rat	Dietary	3.7 mg/kg bw/day	Liver and thyroid effects, reduced body weight gain

Genotoxicity

Standard regulatory batteries of in vitro and in vivo genotoxicity studies have concluded that **etofenprox** is not genotoxic. However, some recent academic studies have reported potential for DNA damage (clastogenic effects and strand breaks) in mammalian cells in vitro at high concentrations.

Carcinogenicity

Etofenprox is classified as "not likely to be carcinogenic to humans at doses that do not alter rat thyroid hormone homeostasis". In a 2-year rat study, an increase in thyroid follicular cell adenomas and carcinomas was observed at very high doses. This effect has been attributed to a rodent-specific mechanism involving liver enzyme induction and subsequent hormonal imbalance, which is not considered relevant to humans (see Section 3.2 for diagram).

Table 3: Carcinogenicity Study Endpoints			
Species	Duration	NOAEL	Finding
Mouse	2 Years	3.1 mg/kg bw/day	No evidence of carcinogenicity relevant to humans.
Rat	2 Years	3.7 mg/kg bw/day	Thyroid follicular tumors at high doses via a non-genotoxic, rodent-specific mode of action.

Reproductive and Developmental Toxicity

Etofenprox has not shown evidence of reproductive toxicity or teratogenicity in multigeneration studies in rats or developmental studies in rats and rabbits. Developmental effects have only been observed at doses that also produce significant maternal toxicity, and there is no indication of increased susceptibility of offspring.

Table 4: Reproductive and Developmental Toxicity NOAELs				
Study Type	Species	Endpoint	NOAEL	Key Effects at LOAEL
2-Generation Reproduction	Rat	Parental/Offsprin g Toxicity	37 mg/kg bw/day	Reduced parental weight gain; increased liver/kidney weights.
Reproductive Toxicity	>246 mg/kg bw/day (HDT)	No reproductive effects observed.		
Developmental	Rat	Maternal Toxicity	250 mg/kg bw/day	Decreased body weight, clinical signs.
Developmental Toxicity	>5000 mg/kg bw/day (HDT)	No developmental effects observed.		
Developmental	Rabbit	Maternal Toxicity	10 mg/kg bw/day	Decreased maternal growth.
Developmental Toxicity	>250 mg/kg bw/day (HDT)	No developmental effects observed.		

Neurotoxicity and Immunotoxicity

Unlike many pyrethroids, **etofenprox** does not produce the typical neurotoxic syndromes (e.g., tremors, salivation) in mammals. Neurotoxic effects are observed only at high doses and are not seen in acute neurotoxicity studies at the limit dose. Specific immunotoxicity studies in rats and mice have shown no evidence of immunotoxic potential.

Toxicological Profile in Non-Target Organisms

Etofenprox poses a significant risk to certain non-target organisms, particularly aquatic life and bees, which is a key consideration for its environmental risk assessment.

Table 5: Ecotoxicity of Etofenprox in Non-Target Organisms			
Organism Group	Species	Endpoint (Duration)	Value
Fish	Rainbow Trout (Oncorhynchus mykiss)	LC50 (96-hr)	2.7 μg/L
Bluegill Sunfish (Lepomis macrochirus)	LC50 (96-hr)	13.0 μg/L	
Aquatic Invertebrates	Freshwater Invertebrates (Daphnia magna)	EC50 (48-hr)	High Toxicity (Risk Quotients >1)
Estuarine Shrimp (Palaemonetes pugio)	LC50 (96-hr)	1.26 μg/L (Adults)	
Bees	Alfalfa Leafcutting Bee (Megachile rotundata)	LD50 (Contact)	
Honey Bee (Apis mellifera)	LD50 (Contact)	0.015 μ g/bee	
Birds	Not specified	Acute Oral	Low Toxicity (Not toxic to birds)
Earthworms	Eisenia fetida	-	Pyrethroids are generally less toxic to earthworms in soil compared to other insecticide classes.

Summary of Ecotoxicology:

- Aquatic Life: Etofenprox is highly to very highly toxic to both freshwater and marine fish and
 invertebrates. Runoff from treated areas into water bodies is a primary environmental
 hazard. Its use in rice cultivation and mosquito control necessitates careful risk management
 to protect aquatic ecosystems.
- Bees: The compound is highly toxic to bees through direct contact. Applications on or near blooming crops or weeds must be timed to avoid periods of bee activity.
- Birds: In contrast to its aquatic toxicity, **etofenprox** exhibits low toxicity to birds.

Mechanism of Action and Key Signaling Pathways Insecticidal Mechanism of Action

Etofenprox acts as a neurotoxicant in insects by modulating the function of voltage-gated sodium channels, which are critical for nerve impulse transmission. It binds to the channels and prevents them from closing, leading to a prolonged influx of sodium ions. This causes repetitive nerve firing, hyperexcitation, paralysis, and ultimately the death of the insect.

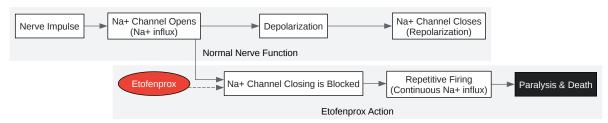


Diagram 1: Etofenprox Insecticidal Mechanism of Action

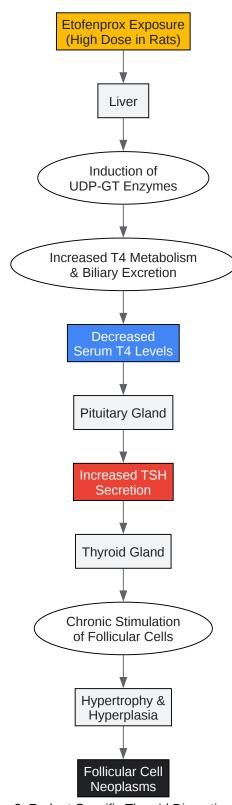


Diagram 2: Rodent-Specific Thyroid Disruption Pathway

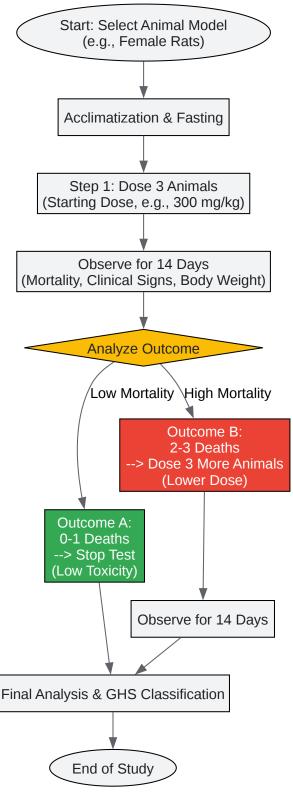


Diagram 3: Workflow for Acute Oral Toxicity Study (OECD 423)

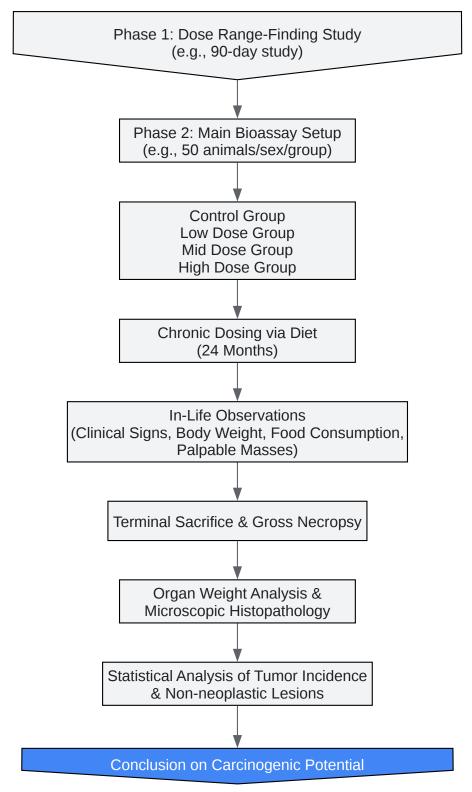


Diagram 4: Workflow for a 2-Year Carcinogenicity Bioassay

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. colkim.it [colkim.it]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Etofenprox Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Toxicological profile of etofenprox in mammals and non-target organisms]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15553968#toxicological-profile-of-etofenprox-in-mammals-and-non-target-organisms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

